4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid

Description

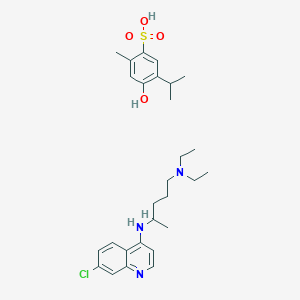

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid is a compound that combines two distinct chemical entities. The first part, 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine, is commonly known as chloroquine, a well-known antimalarial drug. The second part, 4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid, is a derivative of sulfonic acid.

Properties

CAS No. |

6343-96-0 |

|---|---|

Molecular Formula |

C28H40ClN3O4S |

Molecular Weight |

550.2 g/mol |

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid |

InChI |

InChI=1S/C18H26ClN3.C10H14O4S/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-6(2)8-5-10(15(12,13)14)7(3)4-9(8)11/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);4-6,11H,1-3H3,(H,12,13,14) |

InChI Key |

HCJBGYXXSXBHCP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.CC1=CC(=C(C=C1S(=O)(=O)O)C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction. The intermediates formed are then treated with substituted aromatic or heteroaromatic aldehydes to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then subjected to various purification techniques, including crystallization and chromatography, to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce quinoline derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine has been extensively studied for its applications in various fields:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Studied for its role in inhibiting autophagy and its potential use in cancer therapy.

Medicine: Known for its antimalarial properties and potential use in treating autoimmune diseases and viral infections

Industry: Used in the synthesis of other chemical compounds and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine involves several pathways:

Inhibition of Autophagy: The compound inhibits the process of autophagy, which is crucial for cell survival and proliferation.

Interference with Receptor Binding: It interferes with the binding of receptors on the cell surface, preventing the entry of pathogens.

pH-Dependent Inhibition: The compound affects the pH of intracellular compartments, disrupting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Hydroxychloroquine: Similar in structure and used for similar medical applications.

Amodiaquine: Another antimalarial drug with a similar mechanism of action.

Primaquine: Used for the treatment of malaria but with a different chemical structure.

Uniqueness

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine is unique due to its dual functionality, combining the properties of chloroquine and sulfonic acid derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.